molecular formula C22H26N2O5 B2444755 3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 941905-02-8

3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2444755
CAS No.: 941905-02-8
M. Wt: 398.459
InChI Key: HOGQQXVPWWZALY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, also known as TPTQ, is a novel compound that has been synthesized and studied for its potential therapeutic applications. TPTQ belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted N-Benzamides : Substituted N-(2,4-Dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono counterparts have been synthesized, showcasing a method for creating structurally complex molecules with potential bioactive properties (Chau, Saegusa, & Iwakura, 1982).
  • Tetra- and Penta-heterocyclic Compounds : A study describes the synthesis of compounds incorporating the isoquinoline moiety through Michael addition reactions, highlighting the versatility of this structural motif in creating molecules with potential biological activity (Abdallah, Hassaneen, & Abdelhadi, 2009).
  • Palladium-catalyzed Oxidative Cyclization-Alkoxycarbonylation : Research demonstrates the synthesis of heterocyclic derivatives via palladium-catalyzed reactions, emphasizing the role of catalysis in developing new molecules for scientific research applications (Bacchi et al., 2005).

Potential Therapeutic Applications

  • Antitumor Activity : Novel series of quinazolinone derivatives have been synthesized and evaluated for antitumor activity, suggesting the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016).
  • Ligands for Apamin-sensitive Ca2+-activated K+ Channels : Methoxylated tetrahydroisoquinolinium derivatives were synthesized and evaluated, indicating their utility in studying specific potassium channels, which could be important for neurological research and therapy (Graulich et al., 2006).

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-5-10-24-17-8-7-16(11-14(17)6-9-20(24)25)23-22(26)15-12-18(27-2)21(29-4)19(13-15)28-3/h7-8,11-13H,5-6,9-10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGQQXVPWWZALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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